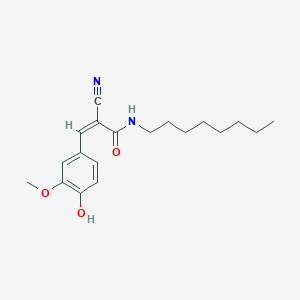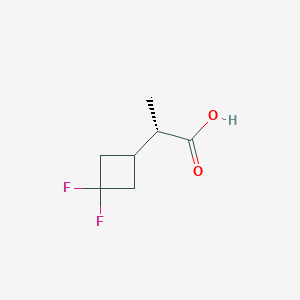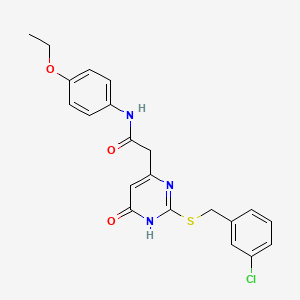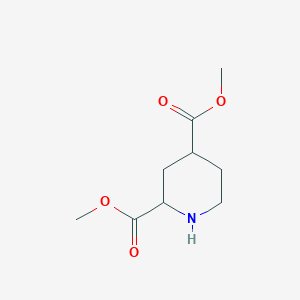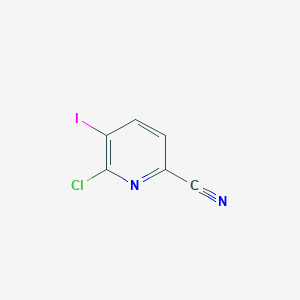![molecular formula C14H9BrN2O2S B2860957 2-[(4-Bromophenyl)sulfonyl]quinoxaline CAS No. 338394-54-0](/img/structure/B2860957.png)
2-[(4-Bromophenyl)sulfonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Bromophenyl)sulfonyl]quinoxaline” is a chemical compound with the molecular formula C14H9BrN2O2S . It has an average mass of 349.203 Da and a monoisotopic mass of 347.956818 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4-Bromophenyl)sulfonyl]quinoxaline” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound, attached to a 4-bromophenylsulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Bromophenyl)sulfonyl]quinoxaline” are not detailed in the retrieved sources, quinoxaline derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Bromophenyl)sulfonyl]quinoxaline” include a density of 1.5±0.1 g/cm3, a boiling point of 408.2±35.0 °C at 760 mmHg, and a flash point of 200.7±25.9 °C . It also has a molar refractivity of 72.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 191.5±3.0 cm3 .Scientific Research Applications
Medicine: Antimicrobial Agents
2-[(4-Bromophenyl)sulfonyl]quinoxaline has been identified as a core structure in the design of antimicrobial agents . The incorporation of the sulfonamide group into quinoxaline derivatives has shown promising potential in developing novel antimicrobial agents to combat a variety of Gram-positive pathogens, including those responsible for biofilm-associated infections .
Pharmacology: Drug Design
In pharmacology, this compound serves as a key moiety in drug design, particularly for creating lead compounds with therapeutic potential against diseases. Modifications on quinoxaline sulfonamide derivatives can lead to advanced therapeutic agents targeting a wide array of diseases, including cancer and inflammatory disorders .
Pharmaceutics: Bioactive Materials
The quinoxaline-linked sulfonamide hybrids are being explored for their use in bioactive materials due to their broad range of biomedical activities. These activities include anti-tumor, anti-inflammatory, and anticancer actions, making them valuable in the development of new pharmaceutical formulations .
Organic Synthesis: Chemical Moiety
Quinoxaline derivatives, including 2-[(4-Bromophenyl)sulfonyl]quinoxaline, are extensively researched for their physicochemical properties. They are used as scaffolds for the design and development of bioactive molecules, dyes, and polymeric optoelectronic materials .
Drug Design: Anticancer Agents
This compound is also instrumental in the design of anticancer agents. Its ability to be modified and linked with other pharmacophores makes it a versatile candidate for creating compounds that can be used in the treatment of various cancers .
Fluorescent Materials: Electroluminescent Properties
While specific information on the use of 2-[(4-Bromophenyl)sulfonyl]quinoxaline in fluorescent materials is not directly available, quinoxaline derivatives are known to be used in the development of electroluminescent materials. Their structural properties allow them to be used in applications requiring light emission, such as in the creation of new types of displays or lighting systems .
Future Directions
Quinoxaline derivatives, including “2-[(4-Bromophenyl)sulfonyl]quinoxaline”, have potential for further development in drug discovery due to their wide spectrum of biological importance . They have been used in the design and development of numerous bioactive molecules, suggesting they have a promising future in medicinal chemistry .
properties
IUPAC Name |
2-(4-bromophenyl)sulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOOJWODFLYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfonyl]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)
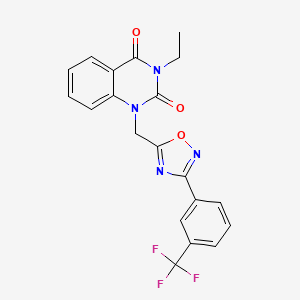
![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)
![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)
